![molecular formula C13H15N3OS B5747468 4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5747468.png)
4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DMTT, and it has been synthesized using different methods. The synthesis of DMTT has been extensively studied, and various methods have been developed to produce this compound.
Mechanism of Action
The mechanism of action of DMTT is not fully understood. However, it has been suggested that DMTT exerts its anticancer activity by inducing apoptosis in cancer cells. DMTT has also been shown to inhibit the activity of various enzymes such as topoisomerase II, which is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
DMTT has been shown to possess significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of various enzymes, and possess antifungal, antibacterial, and antiviral properties. DMTT has also been shown to possess significant antioxidant activity, which makes it a potential candidate for the treatment of various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using DMTT in lab experiments include its significant anticancer activity, antifungal, antibacterial, and antiviral properties, and its potential use as a fluorescent probe for the detection of metal ions. The limitations of using DMTT in lab experiments include its limited solubility in water, which makes it difficult to use in aqueous solutions, and its potential toxicity, which requires careful handling and storage.
Future Directions
There are several future directions for the study of DMTT. One of the most significant future directions is the development of new synthesis methods to produce DMTT more efficiently. Another future direction is the study of the mechanism of action of DMTT to better understand how it exerts its anticancer activity. The development of new derivatives of DMTT with improved properties is also a potential future direction. Finally, the potential use of DMTT as a fluorescent probe for the detection of metal ions in biological systems is an exciting future direction that requires further investigation.
Conclusion:
In conclusion, DMTT is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of DMTT has been extensively studied, and various methods have been developed to produce this compound. DMTT has been shown to possess significant anticancer activity, antifungal, antibacterial, and antiviral properties, and its potential use as a fluorescent probe for the detection of metal ions. The future directions for the study of DMTT include the development of new synthesis methods, the study of its mechanism of action, the development of new derivatives, and the potential use as a fluorescent probe for the detection of metal ions.
Synthesis Methods
The synthesis of DMTT has been extensively studied, and various methods have been developed to produce this compound. One of the most common methods used to synthesize DMTT is by reacting 2-acetylthiophene with hydrazine hydrate and 1-methyl-2-pyrrole in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. Other methods of synthesizing DMTT include the reaction of 2-acetylthiophene with hydrazine hydrate and 1-methylpyrrole in the presence of a catalyst such as zinc chloride or copper sulfate.
Scientific Research Applications
DMTT has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMTT is in the field of medicinal chemistry. DMTT has been shown to possess significant anticancer activity against various cancer cell lines. It has also been shown to possess antifungal, antibacterial, and antiviral properties. DMTT has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
4,5-dimethyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-10(2)18-8-12(9)13(17)15-14-7-11-5-4-6-16(11)3/h4-8H,1-3H3,(H,15,17)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCNDBLWXAOQBW-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NN=CC2=CC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1C(=O)N/N=C/C2=CC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5747401.png)
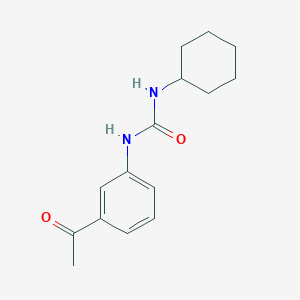
![3-[(diethylamino)methyl]-4-methoxy-N-{4-[2-(4-methyl-3-nitrobenzoyl)carbonohydrazonoyl]phenyl}benzamide](/img/structure/B5747415.png)
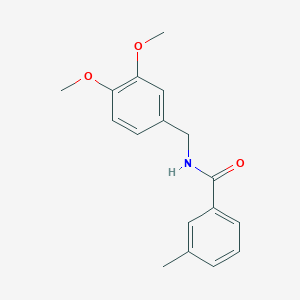
![2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)
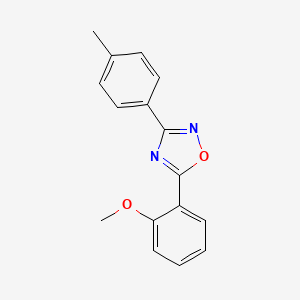
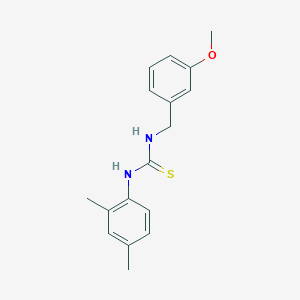

![4-[(trichloroacetyl)amino]benzamide](/img/structure/B5747460.png)
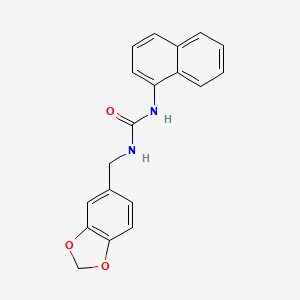
![{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]thio}acetic acid](/img/structure/B5747486.png)
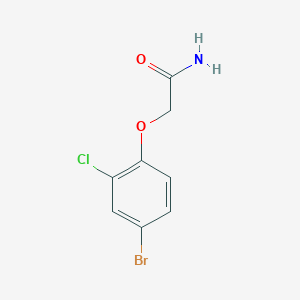
![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5747498.png)
